molecular formula C8H7N5O2 B583389 1,2-Benzenediol,4-(1h-1,2,4-triazol-3-ylazo)- CAS No. 145889-49-2

1,2-Benzenediol,4-(1h-1,2,4-triazol-3-ylazo)-

Cat. No.: B583389
CAS No.: 145889-49-2
M. Wt: 205.177
InChI Key: OJSVZQKEYTZYOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Benzenediol,4-(1h-1,2,4-triazol-3-ylazo)- is a compound that belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N). This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of both the dihydroxyphenyl and triazole moieties in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenediol,4-(1h-1,2,4-triazol-3-ylazo)- typically involves the diazotization of 3,4-dihydroxyaniline followed by coupling with 4H-1,2,4-triazole. The reaction conditions often include acidic environments to facilitate the diazotization process. The general steps are as follows:

    Diazotization: 3,4-Dihydroxyaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with 4H-1,2,4-triazole under basic conditions to yield 1,2-Benzenediol,4-(1h-1,2,4-triazol-3-ylazo)-.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediol,4-(1h-1,2,4-triazol-3-ylazo)- can undergo various types of chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The azo group (N=N) can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be employed for esterification or etherification reactions.

Major Products

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Esters or ethers

Scientific Research Applications

1,2-Benzenediol,4-(1h-1,2,4-triazol-3-ylazo)- has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Benzenediol,4-(1h-1,2,4-triazol-3-ylazo)- involves its interaction with molecular targets such as enzymes and receptors. The dihydroxyphenyl group can participate in redox reactions, while the triazole moiety can interact with various biological molecules. These interactions can modulate biochemical pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroxyphenylalanine (L-DOPA): A precursor to dopamine, used in the treatment of Parkinson’s disease.

    3,4-Dihydroxyphenylacetic acid (DOPAC): A metabolite of dopamine.

    3,4-Dihydroxyphenylserine (DOPS): Used in the treatment of orthostatic hypotension.

Uniqueness

1,2-Benzenediol,4-(1h-1,2,4-triazol-3-ylazo)- is unique due to the presence of both the azo and triazole groups in its structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

145889-49-2

Molecular Formula

C8H7N5O2

Molecular Weight

205.177

IUPAC Name

4-[2-(1H-1,2,4-triazol-5-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C8H7N5O2/c14-6-2-1-5(3-7(6)15)11-13-8-9-4-10-12-8/h1-4,11H,(H2,9,10,12,13)

InChI Key

OJSVZQKEYTZYOM-UHFFFAOYSA-N

SMILES

C1=CC(=O)C(=O)C=C1NNC2=NC=NN2

Synonyms

1,2-Benzenediol, 4-(1H-1,2,4-triazol-3-ylazo)- (9CI)

Origin of Product

United States

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